molecular formula C18H14ClN3O4 B2655080 N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-55-9

N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2655080
CAS No.: 863612-55-9
M. Wt: 371.78
InChI Key: DCBRZZAIMOAYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a 2,4-dioxo core and dual aromatic substituents: a 4-chlorophenyl group at the carboxamide position and a 3-methoxyphenyl group at position 3 of the pyrimidine ring. This structural framework is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties, as observed in structurally related compounds .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c1-26-14-4-2-3-13(9-14)22-17(24)15(10-20-18(22)25)16(23)21-12-7-5-11(19)6-8-12/h2-10H,1H3,(H,20,25)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBRZZAIMOAYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with urea under acidic conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name R1 (Position 3) R2 (Carboxamide) Functional Groups Key Biological/Physicochemical Properties Source
Target Compound 3-methoxyphenyl 4-chlorophenyl 2,4-dioxo Hypothesized enzyme inhibition; moderate logP N/A
N-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-6-methyl-2-oxo-... (4l) 2,4-dichlorophenyl 4-chlorophenyl 2-oxo Antibacterial activity (MIC: 12.5 µg/mL); high lipophilicity
N-(4-Chlorophenyl)-4-(4-ethoxyphenyl)-2-thioxo-... (4n) 4-ethoxyphenyl 4-chlorophenyl 2-thioxo Antioxidant activity (IC50: 18.7 µM); improved solubility
3-(4-Fluorophenyl)-2,4-dioxo-... (KFase inhibitor) 4-fluorophenyl 2-fluoro-benzamide 2,4-dioxo Kynurenine formamidase inhibition (ΔG: -8.7 kcal/mol)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-... (4-methoxyphenyl)aminomethyl 2-fluorophenyl -NH- linker Antibacterial activity; intramolecular H-bonding

Physicochemical Properties

  • Thermal Stability : Melting points for related compounds range from 180–220°C, with dioxo derivatives generally exhibiting higher thermal stability than thioxo variants .

Biological Activity

N-(4-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents may include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions such as temperature and solvent are critical for achieving high yields and purity.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities. The exact mechanisms are still under investigation but are believed to involve interactions with enzymes or receptors that modulate biological pathways.

Key Biological Activities

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell growth, particularly in glioblastoma models.
    • It has been reported to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells, indicating its potential as an anti-glioma agent .
  • Kinase Inhibition :
    • In vitro studies have demonstrated that related compounds exhibit inhibitory effects on key kinases involved in oncogenic signaling pathways. For example, compounds with similar structures have shown low micromolar activity against AKT2/PKBβ, a critical target in glioma treatment .

Case Study 1: Antiglioma Activity

A study focused on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that one derivative (compound 4j ) exhibited significant inhibitory activity against glioblastoma cell lines with an EC50 value indicating potent efficacy. This compound showed minimal cytotoxicity towards non-cancerous cells even at higher concentrations, highlighting its selective action against cancer cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has indicated that modifications at specific positions can enhance biological activity. The presence of the methoxy group at position 3 has been linked to increased antimicrobial and anticancer properties in related compounds . This suggests that structural variations in this compound may similarly influence its biological efficacy.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of this compound and related compounds:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnticancerKinase inhibition (AKT pathway)
Compound 4j (related pyrano[2,3-c]pyrazole)Anti-gliomaInhibition of neurosphere formation
Pyrimidine derivatives (various)AntimicrobialInteraction with bacterial enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.